molecular formula C17H16F2O B1327716 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-06-8

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1327716
CAS No.: 898754-06-8
M. Wt: 274.3 g/mol
InChI Key: PYHVAEDWEMCOIA-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O It is a derivative of propiophenone, characterized by the presence of two fluorine atoms and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,4-difluorobenzoyl chloride and 2,5-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

2,4-difluorobenzoyl chloride+2,5-dimethylbenzeneAlCl32’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone\text{2,4-difluorobenzoyl chloride} + \text{2,5-dimethylbenzene} \xrightarrow{\text{AlCl}_3} \text{2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone} 2,4-difluorobenzoyl chloride+2,5-dimethylbenzeneAlCl3​​2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2’,4’-difluoro-3-(2,5-dimethylphenyl)benzoic acid.

    Reduction: Formation of 2’,4’-difluoro-3-(2,5-dimethylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
  • 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone
  • 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone

Uniqueness

2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the fluorine atoms and the dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHVAEDWEMCOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644760
Record name 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-06-8
Record name 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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